

Commercial availability of (R)-1-(3,5-dichloropyridin-4-yl)ethanol

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Compound of Interest

Compound Name: (R)-1-(3,5-dichloropyridin-4-yl)ethanol

Cat. No.: B1432364

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An In-depth Technical Guide to **(R)-1-(3,5-dichloropyridin-4-yl)ethanol**: Commercial Availability, Synthesis, and Application

Introduction: The Significance of a Chiral Pyridyl Alcohol

In the landscape of modern drug discovery and agrochemical development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks are the foundational elements that enable the construction of these complex, stereochemically defined active ingredients. Among these, chiral pyridyl alcohols are of particular interest due to the prevalence of the pyridine ring in pharmaceuticals. The pyridine moiety can act as a hydrogen bond acceptor, a ligand for metal ions in metalloenzymes, and a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.

This guide focuses on **(R)-1-(3,5-dichloropyridin-4-yl)ethanol** (CAS Number: 1254473-68-1), a valuable chiral intermediate. The presence of two chlorine atoms on the pyridine ring significantly modulates its electronic properties and provides metabolic blocking sites, while the (R)-configured secondary alcohol serves as a critical synthetic handle for further molecular elaboration. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, robust synthetic strategies for in-house preparation, and essential analytical methods for quality control.

Part 1: Commercial Sourcing and Initial Quality Assessment

While in-house synthesis is a viable option, procuring **(R)-1-(3,5-dichloropyridin-4-yl)ethanol** from commercial vendors is often the most time-efficient starting point for research activities. A number of specialized chemical suppliers list this compound in their catalogs, typically synthesized in small to medium scale.

Table 1: Commercial Suppliers of 1-(3,5-dichloropyridin-4-yl)ethanol Enantiomers

Supplier	Product Name/CAS Number	Typical Purity/Notes
CP Lab Safety	(R)-1-(3,5-dichloropyridin-4-yl)ethanol, CAS: 1254473-68-1	95% Purity, available in gram quantities.[1]
Guidechem	(R)-1-(3,5-dichloropyridin-4-yl)ethanol, CAS: 1254473-68-1	Lists multiple suppliers and manufacturers.[2]
Echemi	(R)-1-(3,5-dichloropyridin-4-yl)ethanol, CAS: 1254473-68-1	Connects with various manufacturers, often for larger quantities.[3]
Apollo Scientific	(S)-1-(3,5-dichloropyridin-4-yl)ethanol, CAS: 1370347-50-4	The opposite enantiomer, available in various quantities from 100mg to 25g.[4]

| Cenmed Enterprises | (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, CAS: 1370347-50-4 | Distributes the (S)-enantiomer.[5] |

Note: The availability and listed purity can change. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

Trustworthiness through Verification: Upon receiving a commercial batch, it is imperative to perform an in-house quality control check. The CoA provides a baseline, but independent verification of identity, chemical purity (typically by ^1H NMR and LC-MS), and, most importantly, enantiomeric purity (by chiral HPLC) ensures the integrity of subsequent experiments.

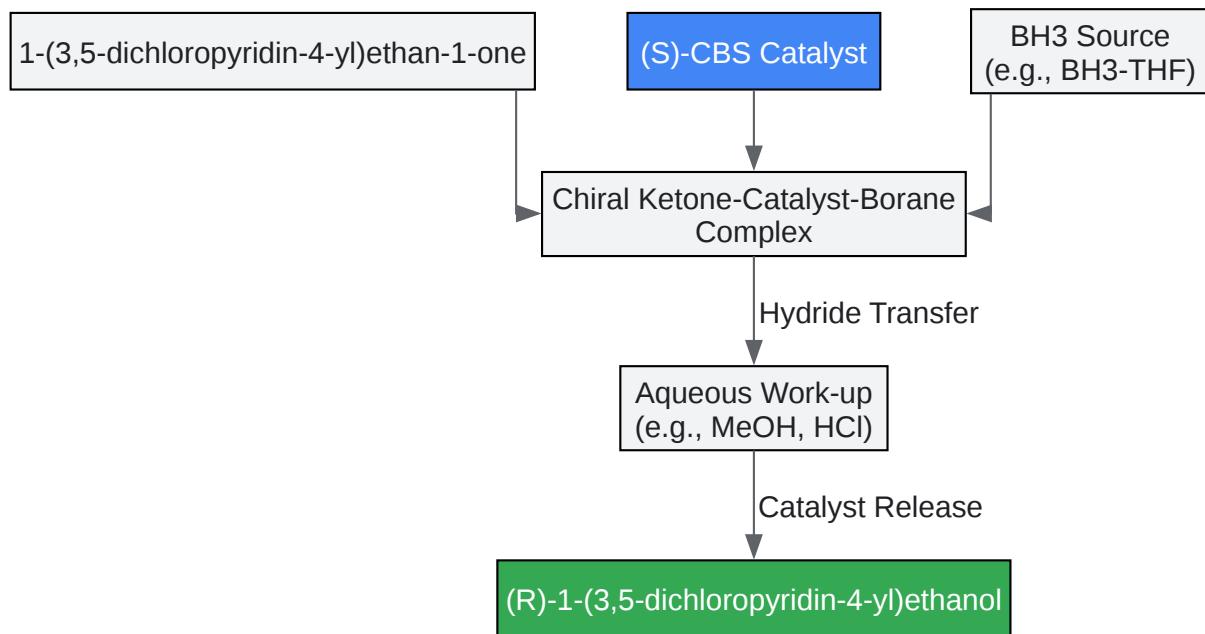
Part 2: Strategic Synthesis for Scalability and Analog Development

For larger-scale campaigns or the development of novel analogs, in-house synthesis becomes necessary. The most direct and widely adopted strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethan-1-one. This can be achieved through both chemo-catalytic and biocatalytic methods, each with distinct advantages.

Chemo-catalytic Approach: Asymmetric Borane Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.^[6] It utilizes a chiral oxazaborolidine catalyst to complex with a borane source (e.g., borane-THF or borane-dimethyl sulfide), creating a chiral environment that directs the hydride delivery to one face of the ketone carbonyl.

Causality of the Method: The predictable stereochemical outcome is a key advantage. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically used. The catalyst acts as a chiral Lewis acid, activating the ketone and sterically shielding one of its prochiral faces, forcing the borane to attack from the less hindered face.



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Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.

Protocol 1: Representative CBS Reduction

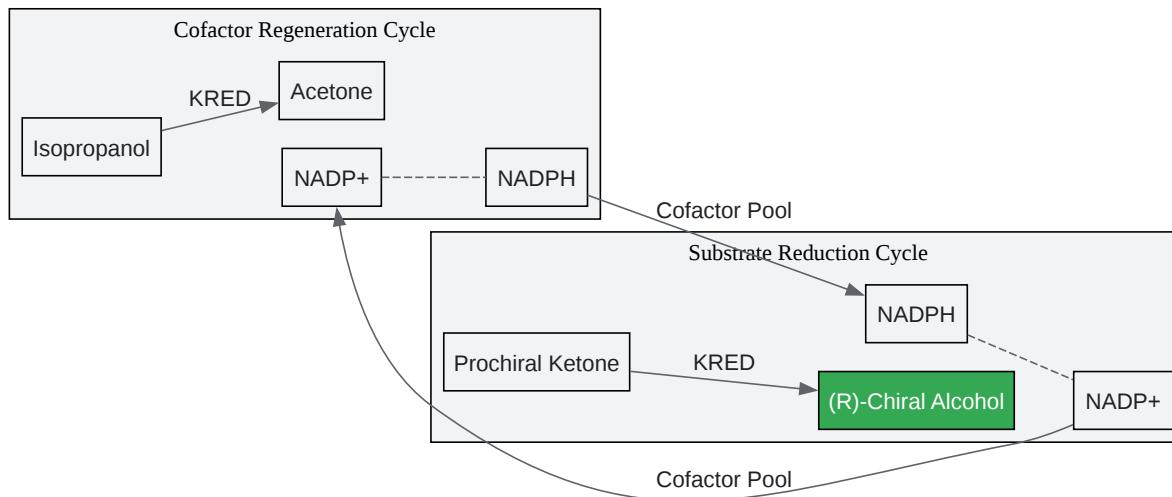
- Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add (S)- α,α -diphenyl-2-pyrrolidinemethanol (0.1 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add 1.0 M borane-THF solution (0.1 eq) dropwise. Stir for 15 minutes to form the active oxazaborolidine catalyst.
- Reduction: In a separate flame-dried flask, dissolve 1-(3,5-dichloropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF. Cool this solution to -20 °C.
- Addition: Slowly add 1.0 M borane-THF solution (1.2 eq) to the ketone solution. Then, add the pre-formed catalyst solution dropwise over 30 minutes, maintaining the internal temperature below -15 °C. The causality here is critical: adding the catalyst to the ketone-borane mixture prevents the non-catalyzed, racemic reduction from dominating.

- Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
- Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases. Allow the mixture to warm to room temperature.
- Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers an environmentally friendly and often exceptionally selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity.^{[7][8]} They require a hydride source, typically from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a cofactor regeneration system is employed *in situ*. A common and cost-effective method uses isopropanol as a sacrificial hydride donor, which is oxidized to acetone by the KRED.

Causality of the Method: The enzyme's active site is an intricate, chiral pocket. The ketone substrate can only bind in a specific orientation, exposing one prochiral face to the NADPH cofactor for hydride delivery. This lock-and-key mechanism is the source of the typically excellent (>99%) enantiomeric excess.



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Caption: Biocatalytic cycle for KRED-mediated ketone reduction.

Protocol 2: Representative KRED Reduction

- **Setup:** In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). Add isopropanol (e.g., 10% v/v) as the co-solvent and hydride source.
- **Enzyme Addition:** Add the selected KRED enzyme. KREDs are often available in screening kits (e.g., from Codexis or Almac) that contain a variety of enzymes with different substrate specificities and stereopreferences ('R'-selective vs. 'S'-selective).
- **Substrate Addition:** Dissolve the 1-(3,5-dichloropyridin-4-yl)ethan-1-one substrate in a minimal amount of a water-miscible solvent like DMSO or add it directly if it has sufficient solubility in the reaction medium. Add the substrate to the enzyme solution to the desired final concentration (e.g., 10-50 g/L).

- Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots, extracting with an organic solvent (e.g., methyl tert-butyl ether), and analyzing by chiral HPLC or GC.
- Work-up: Upon completion, saturate the aqueous layer with NaCl to break any emulsions and perform a product extraction with an organic solvent like ethyl acetate or MTBE.
- Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of very high purity and may not require column chromatography, which is a significant advantage of biocatalysis.^[7]

Part 3: Essential Quality Control - Enantiopurity Determination

Regardless of the source, verifying the enantiomeric excess (e.e.) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.^[9] These complexes have different binding energies, leading to different retention times and, thus, separation of the enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating chiral alcohols.^[9]

Table 2: Starting Conditions for Chiral HPLC Method Development

Parameter	Normal Phase	Reversed Phase
Column	Chiralpak® AD-H or Chiralcel® OD-H	Chiralpak® AD-RH or Chiralcel® OD-RH
Mobile Phase	n-Hexane / Isopropanol (90:10 v/v)	Acetonitrile / Water (50:50 v/v)
Flow Rate	1.0 mL/min	0.5 - 1.0 mL/min
Temperature	25 °C	25 °C

| Detection | UV at 254 nm or 270 nm | UV at 254 nm or 270 nm |

Protocol 3: Chiral HPLC Analysis

- Sample Preparation: Prepare a stock solution of the alcohol at ~1 mg/mL in the mobile phase or a compatible solvent. Prepare a racemic standard (synthesized by a non-chiral reduction, e.g., using NaBH_4) to identify the retention times of both enantiomers.
- Method Screening: Begin with the standard normal phase conditions (e.g., Chiraldak AD-H, 90:10 Hexane:IPA). Inject the racemic standard.
- Optimization: If separation is not baseline, systematically adjust the mobile phase composition. Increasing the alcohol modifier (IPA) percentage will generally decrease retention times. For challenging separations, switching the alcohol modifier (e.g., to ethanol) or adding a small amount of an acid/base modifier can be effective. Also, consider screening reversed-phase conditions.
- Quantification: Once baseline separation is achieved, inject the sample of interest. Integrate the peak areas for the (R)- and (S)-enantiomers.
- Calculation: Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(\text{Area(R)} - \text{Area(S)}) / (\text{Area(R)} + \text{Area(S)})] * 100$

Part 4: Utility in Drug Discovery Programs

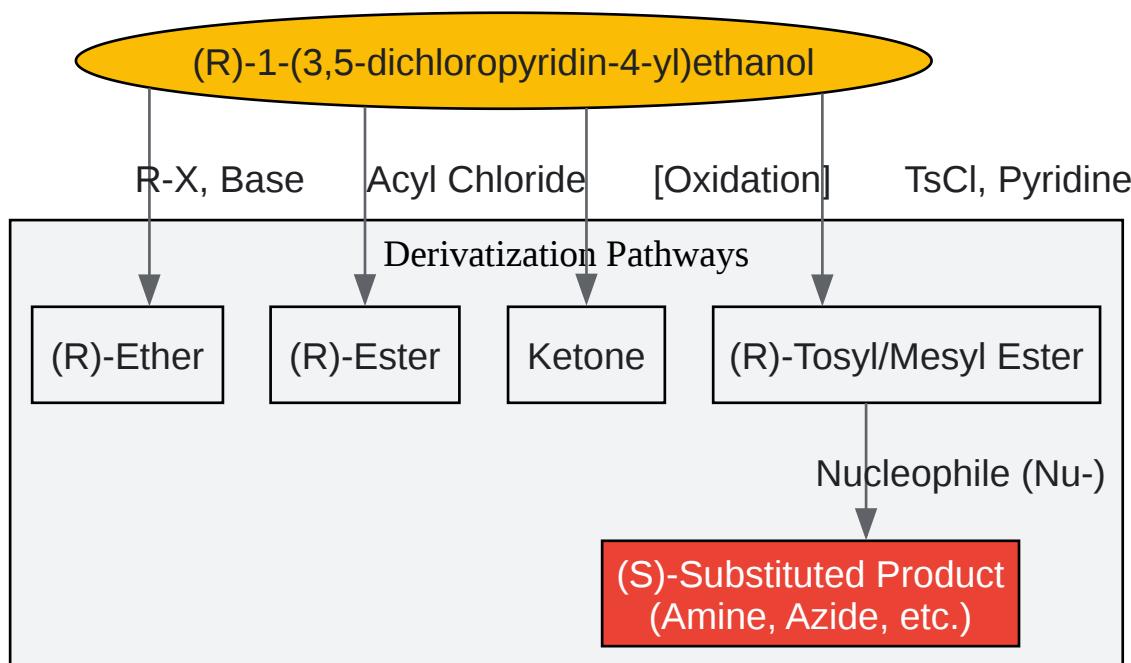
(R)-1-(3,5-dichloropyridin-4-yl)ethanol is not just an intermediate; it is a strategic precursor. The chiral alcohol functionality is a versatile handle for a wide array of synthetic transformations, allowing for its incorporation into more complex molecular scaffolds.

Strategic Value:

- Nucleophilic Site: The hydroxyl group can be alkylated to form ethers (Williamson ether synthesis) or acylated to form esters.
- Leaving Group Precursor: It can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution reactions (S_N2), which proceed with

inversion of stereochemistry, providing access to the corresponding (S)-configured products (amines, azides, thiols, etc.).

- Oxidation: Oxidation of the secondary alcohol can regenerate the ketone, a useful transformation in certain synthetic routes.



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Caption: Synthetic utility of the chiral alcohol intermediate.

The 3,5-dichloropyridine core is present in numerous biologically active molecules. For instance, the structurally related 4-amino-3,5-dichloropyridine is a key building block for the PDE4 inhibitor Roflumilast.^[10] This substitution pattern is often chosen to block sites of potential metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.

Conclusion

(R)-1-(3,5-dichloropyridin-4-yl)ethanol stands as a high-value chiral building block for professionals in pharmaceutical and chemical research. Its commercial availability provides a rapid entry point for discovery programs. For larger-scale needs or analog synthesis, both chemo-catalytic (CBS reduction) and biocatalytic (KRED reduction) methods offer robust and

reliable pathways for its preparation, with biocatalysis presenting significant advantages in selectivity and sustainability. Self-validating systems, based on rigorous analytical quality control via chiral HPLC, are essential to ensure the stereochemical integrity of the material and the subsequent science built upon it. Understanding the sourcing, synthesis, and analysis of this key intermediate empowers researchers to accelerate the development of next-generation therapeutics and advanced materials.

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